
2,4-二氯-5-氟吡啶
描述
2,4-Dichloro-5-fluoropyridine is a chemical compound used in the synthesis of various derivatives . It is a fluorinated heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-fluoropyridine involves several methods. One of the methods includes the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines . Another method involves the use of sodium methoxide .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-fluoropyridine is C5H2Cl2FN . It has an average mass of 165.980 Da and a monoisotopic mass of 164.954834 Da .Chemical Reactions Analysis
2,4-Dichloro-5-fluoropyridine can react with p-methoxy aniline in the presence of DIPEA to form 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . It can also undergo a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst to form 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine .Physical and Chemical Properties Analysis
2,4-Dichloro-5-fluoropyridine is a yellow to orange crystalline solid . It has a molecular weight of 165.98 .科学研究应用
合成和化学反应
- 氟吡啶的合成:2,4-二氯-5-氟吡啶在合成各种氟吡啶方面起着关键作用,如2-氯-5-氟吡啶和2-氨基-5-氟吡啶,这些化合物在制药研究中有应用(Hand & Baker, 1989)。
- 去质子化研究:研究表明,2,4-二氯-5-氟吡啶及相关化合物可以发生去质子化反应,这对于开发新的药物化合物至关重要(Bobbio & Schlosser, 2001)。
- 正电子发射断层扫描(PET):这种化合物用于合成PET成像的放射性示踪剂,有助于医学诊断(Carroll, Nairne, & Woodcraft, 2007)。
制药研究
- 制药中间体的合成:它作为制造制药中间体的前体,用于创造结构多样的吡啶化合物(Schlosser & Bobbio, 2002)。
- 氨基化和官能化:2,4-二氯-5-氟吡啶用于化学选择性氨基化,对于某些药物的开发至关重要(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。
工业和环境应用
- 催化反应:它参与催化反应,如在金属氧化物催化剂上的氟化反应,在工业化学中具有相关性(Cochon, Célérier, Rivière, Vigier, Comparot, Metz, & Brunet, 2010)。
- 废水处理:该化合物的光解降解被用于处理制药废水,突显了其环境重要性(Stapleton, Emery, Mantzavinos, & Papadaki, 2006)。
作用机制
Target of Action
It’s known that fluoropyridines, a class of compounds to which 2,4-dichloro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could imply that 2,4-Dichloro-5-fluoropyridine interacts with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds . This suggests that 2,4-Dichloro-5-fluoropyridine could potentially affect a variety of biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
The compound’s solubility in organic solvents could potentially impact its bioavailability and pharmacokinetics.
Result of Action
It’s known that schiff bases with a 2,4-dichloro-5-fluorophenyl moiety were reported to stop the development of fungi of clinical interest . This suggests that 2,4-Dichloro-5-fluoropyridine could potentially have antifungal properties.
Action Environment
It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy could potentially be affected by environmental humidity.
安全和危害
2,4-Dichloro-5-fluoropyridine is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing it locked up .
未来方向
生化分析
Biochemical Properties
2,4-Dichloro-5-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biomolecules. Studies have shown that 2,4-Dichloro-5-fluoropyridine can interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can modulate the enzyme’s activity and specificity.
Cellular Effects
The effects of 2,4-Dichloro-5-fluoropyridine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichloro-5-fluoropyridine can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. The compound’s influence on cellular metabolism includes alterations in the flux of metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, which are essential for energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-fluoropyridine exerts its effects through various mechanisms. One of the primary modes of action involves the inhibition of specific enzymes by binding to their active sites. This binding can occur through covalent or non-covalent interactions, leading to changes in the enzyme’s conformation and activity . For example, 2,4-Dichloro-5-fluoropyridine has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-Dichloro-5-fluoropyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of 2,4-Dichloro-5-fluoropyridine on cellular function have been observed to include alterations in cell cycle progression, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-fluoropyridine in animal models vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as enhancing the activity of certain enzymes and promoting cell survival . At higher doses, 2,4-Dichloro-5-fluoropyridine can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain concentration. These findings highlight the importance of dose optimization in the therapeutic application of 2,4-Dichloro-5-fluoropyridine.
Metabolic Pathways
2,4-Dichloro-5-fluoropyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 2,4-Dichloro-5-fluoropyridine can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation. These interactions can result in changes in metabolite levels, which can have downstream effects on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-fluoropyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2,4-Dichloro-5-fluoropyridine can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-fluoropyridine is an important determinant of its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, 2,4-Dichloro-5-fluoropyridine can be targeted to the mitochondria through the action of mitochondrial targeting sequences, where it can affect mitochondrial function and energy production. Similarly, the compound’s presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors.
属性
IUPAC Name |
2,4-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVOULWPEYQUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622144 | |
| Record name | 2,4-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-48-9 | |
| Record name | 2,4-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



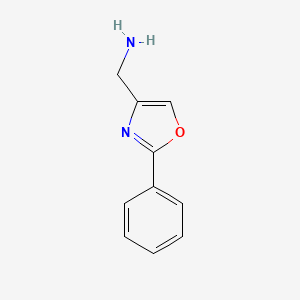
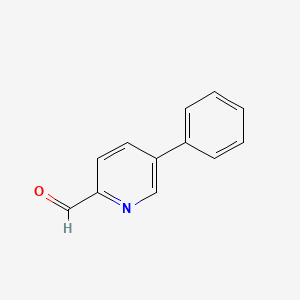
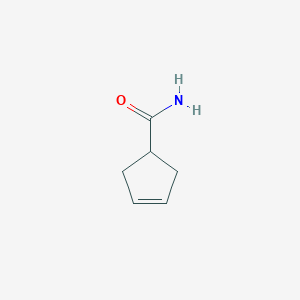
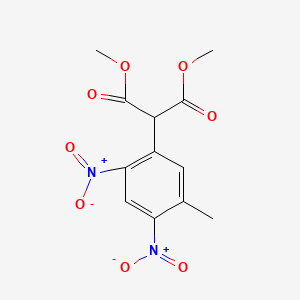
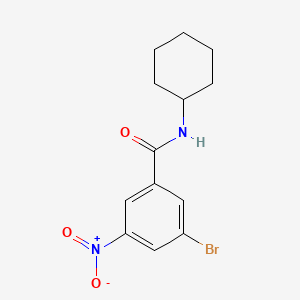
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)

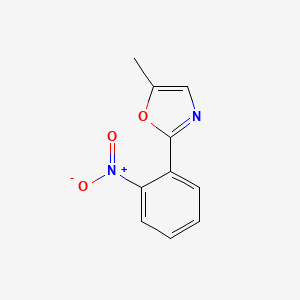

![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)

